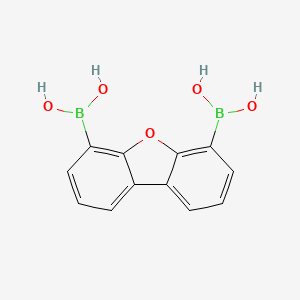

Dibenzofuran-4,6-diborate

Description

Properties

IUPAC Name |

(6-boronodibenzofuran-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10B2O5/c15-13(16)9-5-1-3-7-8-4-2-6-10(14(17)18)12(8)19-11(7)9/h1-6,15-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLVLSQUPFGERC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)C3=CC=CC(=C3O2)B(O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10B2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Properties of Dibenzofuran-4,6-diboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzofuran-4,6-diboronic acid, also referred to as Dibenzo[b,d]furan-4,6-diborate, is a specialized organic compound that has garnered interest primarily in the field of materials science. Its rigid dibenzofuran core functionalized with two boronic acid groups at the 4 and 6 positions makes it a versatile building block in organic synthesis, particularly for the development of advanced materials for electronic applications. While the broader class of dibenzofuran derivatives has been explored for various pharmacological activities, the direct application of Dibenzofuran-4,6-diboronic acid in drug development is not extensively documented in current literature. This guide provides a comprehensive overview of the known properties, synthesis, and applications of Dibenzofuran-4,6-diboronic acid.

Chemical and Physical Properties

Dibenzofuran-4,6-diboronic acid is a white to off-white solid. The key identifying and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 145238-17-1 |

| Molecular Formula | C₁₂H₁₀B₂O₅ |

| Molecular Weight | 255.83 g/mol |

| Boiling Point | 582.9 ± 60.0 °C at 760 mmHg |

| Density | 1.5 ± 0.1 g/cm³ |

| Appearance | White to off-white powder |

Synthesis and Experimental Protocols

The synthesis of Dibenzofuran-4,6-diboronic acid is not extensively detailed in publicly available literature. However, a plausible and commonly employed synthetic route for aryl boronic acids involves a lithium-bromine exchange reaction on a dibrominated precursor, followed by quenching with a borate ester and subsequent hydrolysis. A detailed protocol for a related compound, Dibenzofuran-4-boronic acid, from 4-bromodibenzofuran is well-documented and can be adapted for the synthesis of the diboronic acid from 4,6-dibromodibenzofuran.[1]

Hypothesized Synthesis of Dibenzofuran-4,6-diboronic Acid

The proposed synthesis involves a two-step process starting from 4,6-dibromodibenzofuran.

Step 1: Lithiation

In a flame-dried, three-necked flask under an inert argon atmosphere, 4,6-dibromodibenzofuran is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. To this solution, two equivalents of n-butyllithium in hexanes are added dropwise, maintaining the low temperature. The reaction mixture is stirred for a period to allow for the complete lithium-bromine exchange, forming the 4,6-dilithiodibenzofuran intermediate.

Step 2: Borylation and Hydrolysis

To the solution of the dilithiated intermediate at -78 °C, an excess of a trialkyl borate, such as trimethyl borate or triisopropyl borate, is added. The reaction is allowed to stir at low temperature and then gradually warm to room temperature to ensure complete reaction. The reaction is then quenched by the addition of an aqueous acid, such as 1 N hydrochloric acid, and stirred for several hours to hydrolyze the borate ester to the corresponding boronic acid. The product is then isolated through extraction and purification, typically by recrystallization or column chromatography.

Caption: Hypothesized synthetic workflow for Dibenzofuran-4,6-diboronic acid.

Applications in Materials Science: OLEDs

The primary application of Dibenzofuran-4,6-diboronic acid is as a building block for the synthesis of host materials in phosphorescent organic light-emitting diodes (PhOLEDs). The rigid and planar structure of the dibenzofuran core provides high thermal stability and a high triplet energy, which are crucial properties for efficient host materials. The boronic acid functionalities allow for the facile introduction of the dibenzofuran moiety into larger organic molecules through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

In a typical PhOLED, the host material constitutes the emissive layer and serves to disperse the phosphorescent guest emitter, facilitate charge transport, and confine excitons to the emissive layer. Dibenzofuran-based hosts are known for their good electron-transporting properties. By functionalizing the dibenzofuran core at the 4 and 6 positions, material scientists can tune the electronic and photophysical properties of the resulting host material to optimize device performance, including efficiency, color purity, and operational lifetime. For instance, attaching carbazole moieties to the dibenzofuran core via the boronic acid groups can lead to bipolar host materials with balanced hole and electron transport characteristics.

Caption: Logical relationship of Dibenzofuran-4,6-diboronic acid in OLED host material synthesis.

Relevance to Drug Development

While Dibenzofuran-4,6-diboronic acid itself is not a known therapeutic agent, the dibenzofuran scaffold is present in various natural products and synthetic compounds with a wide range of biological activities. Derivatives of dibenzofuran have been reported to exhibit anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.

The boronic acid functional groups in Dibenzofuran-4,6-diboronic acid make it a valuable intermediate in medicinal chemistry for the synthesis of complex molecules through cross-coupling reactions. This allows for the construction of novel dibenzofuran-containing compounds that can be screened for potential therapeutic activities. The rigid dibenzofuran core can serve as a scaffold to orient other pharmacophoric groups in a defined three-dimensional space, which can be advantageous for binding to biological targets.

Conclusion

Dibenzofuran-4,6-diboronic acid is a key intermediate in the field of materials science, particularly for the development of high-performance host materials for phosphorescent OLEDs. Its chemical properties, characterized by the rigid dibenzofuran core and reactive boronic acid groups, enable the synthesis of complex organic molecules with tailored electronic and photophysical properties. While its direct application in drug development is not established, its utility as a synthetic building block offers potential for the creation of novel dibenzofuran derivatives with interesting pharmacological profiles. Further research into the synthesis and applications of this compound is likely to uncover new opportunities in both materials science and medicinal chemistry.

References

An In-depth Technical Guide to Dibenzofuran-4,6-diboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of dibenzofuran-4,6-diboronic acid, a key building block in the development of advanced organic materials.

Core Compound Overview

Dibenzofuran-4,6-diboronic acid (CAS No. 145238-17-1) is a high-purity, white crystalline powder with the molecular formula C₁₂H₁₀B₂O₅ and a molecular weight of 255.83 g/mol .[1] Its IUPAC name is (6-boronodibenzofuran-4-yl)boronic acid.[1] This compound is a versatile synthetic intermediate, primarily utilized in the field of materials science as a precursor for advanced organic semiconductors.[1] Its rigid dibenzofuran core, coupled with the reactive boronic acid functionalities, makes it an ideal component for constructing complex conjugated molecular architectures through cross-coupling reactions, such as the Suzuki-Miyaura reaction.[1] These resulting materials often exhibit enhanced electronic properties, including improved charge transport and light emission efficiency, which are critical for applications in Organic Light-Emitting Diodes (OLEDs) and other optoelectronic devices.[1][2]

Chemical Structure and Properties

The chemical structure of dibenzofuran-4,6-diboronic acid features a central furan ring fused with two benzene rings, with boronic acid groups [-B(OH)₂] substituted at the 4 and 6 positions.

Table 1: Physicochemical Properties of Dibenzofuran-4,6-diboronic Acid

| Property | Value | Reference |

| CAS Number | 145238-17-1 | [1][2][3] |

| Molecular Formula | C₁₂H₁₀B₂O₅ | [1] |

| Molecular Weight | 255.83 g/mol | [1] |

| Appearance | White Powder | [1] |

| Purity | Typically ≥97% | [1][2] |

| Boiling Point | 582.9 ± 60.0 °C at 760 mmHg | [2] |

| Density | 1.5 ± 0.1 g/cm³ | [2] |

Table 2: ¹H NMR Spectroscopic Data of Dibenzofuran

| Solvent | Chemical Shift (ppm) | Assignment | Reference |

| Acetone | 8.070 (d), 7.610 (d), 7.506 (t), 7.375 (t) | Aromatic Protons | [4] |

| CDCl₃ | 7.958, 7.574, 7.458, 7.346 | Aromatic Protons | [4] |

| CCl₄ | 7.845 (d), 7.483 (d), 7.354 (t), 7.235 (t) | Aromatic Protons | [4] |

Synthesis and Analysis Workflow

The synthesis of dibenzofuran-4,6-diboronic acid can be conceptualized based on established methods for related compounds, such as the synthesis of dibenzofuran-4-boronic acid and dibenzofuran-4,6-dicarboxylic acid.[5][6] A plausible synthetic route involves the di-lithiation of dibenzofuran followed by quenching with a borate ester and subsequent hydrolysis.

Caption: A representative workflow for the synthesis and analysis of dibenzofuran-4,6-diboronic acid.

Experimental Protocols

Synthesis of Dibenzofuran-4,6-dicarboxylic Acid (A Precursor Analog)

A detailed protocol for the synthesis of a related precursor, dibenzofuran-4,6-dicarboxylic acid, is provided by Iserloh et al. (2003) and can be adapted for the synthesis of the target diboronic acid.[6]

-

Reaction Setup: A 1-L, three-necked, round-bottomed flask is fitted with a large magnetic stir bar and maintained under an argon atmosphere.

-

Reagent Charging: The flask is charged with 350 mL of dry, freshly distilled diethyl ether, 10.0 g (59.4 mmol) of dibenzofuran, and 27 mL (179 mmol) of tetramethylethylenediamine (TMEDA).

-

Cooling and Lithiation: The mixture is cooled to -78°C using a dry ice/acetone bath. While stirring, 137 mL (178 mmol) of sec-butyllithium is added over 1 hour via cannula.

-

Warming and Stirring: The reaction mixture is warmed to 25°C and stirred for 24 hours.

-

Carboxylation: The mixture is cooled again to -78°C, and gaseous carbon dioxide is introduced over 1 hour with vigorous stirring. The reaction is then warmed to 25°C over 4 hours under a constant stream of CO₂.

-

Workup: The supernatant is decanted, and the solid residue is collected by filtration, washed with diethyl ether, and then suspended in water. The aqueous suspension is acidified with 2N HCl to pH 3 to precipitate the product.

To synthesize dibenzofuran-4,6-diboronic acid, the carboxylation step (5) would be replaced with a borylation step, for example, by adding triisopropyl borate, followed by acidic hydrolysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

A general method for the analysis of dibenzofuran and its derivatives in various matrices has been described.

-

Sample Preparation: The sample is typically extracted with a suitable organic solvent, such as iso-octane.

-

Cleanup: The extract is cleaned up using a column of basic alumina.

-

GC-MS Analysis: The final analysis is performed by GC-MS in the selected ion monitoring (SIM) mode.

-

Quantification: The extraction recoveries can be monitored using deuterated internal standards like dibenzofuran-d₈.

-

Confirmation: The identity of the compound is confirmed by comparing the ratio of the peak areas for the quantitation and confirmation ions in the sample and a standard.

Chemical Structure Visualization

Caption: Chemical structure of Dibenzofuran-4,6-diboronic acid.

References

- 1. Dibenzofuran-4,6-diborate|CAS 145238-17-1 [benchchem.com]

- 2. China Dibenzofuran -4,6 -diborate CAS NO: 145238-17-1 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 3. Dibenzofuran -4,6 -diborate | 145238-17-1 [chemicalbook.com]

- 4. Dibenzofuran(132-64-9) 1H NMR spectrum [chemicalbook.com]

- 5. Dibenzofuran-4-boronic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Dibenzofuran-4,6-diboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dibenzofuran-4,6-diboronic acid, a versatile building block in organic synthesis with significant potential in pharmaceutical research and materials science. This document details its chemical properties, a plausible synthetic pathway with experimental protocols, and its application in modern drug discovery, particularly in the context of palladium-catalyzed cross-coupling reactions.

Chemical Identity and Properties

Dibenzofuran-4,6-diboronic acid, identified by the CAS number 145238-17-1 , is a key intermediate for the synthesis of complex organic molecules.[1] Its rigid dibenzofuran core functionalized with two boronic acid groups makes it a valuable reagent for creating intricate molecular architectures.

Table 1: Physicochemical Properties of Dibenzofuran-4,6-diboronic acid

| Property | Value | Source |

| CAS Number | 145238-17-1 | [1][2] |

| Molecular Formula | C₁₂H₁₀B₂O₅ | [3] |

| Molecular Weight | 255.83 g/mol | [3] |

| Boiling Point (Predicted) | 582.9 ± 60.0 °C at 760 mmHg | [2][3] |

| Density (Predicted) | 1.5 ± 0.1 g/cm³ | [2][3] |

| pKa (Predicted) | 7.71 ± 0.30 | [3] |

| Appearance | White to off-white powder/crystal | - |

| Purity | Typically ≥97% | [2] |

Synthesis of Dibenzofuran-4,6-diboronic Acid

A plausible and efficient synthetic route to Dibenzofuran-4,6-diboronic acid starts from the readily available dibenzofuran. The synthesis involves the formation of a key intermediate, Dibenzofuran-4,6-dicarboxylic acid, followed by its conversion to the target diboronic acid.

Experimental Protocol: Synthesis of Dibenzofuran-4,6-dicarboxylic acid

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

-

Dibenzofuran

-

Dry, freshly distilled diethyl ether

-

Tetramethylethylenediamine (TMEDA)

-

sec-Butyllithium

-

Gaseous carbon dioxide (CO₂)

-

2N Hydrochloric acid (HCl)

-

Phosphorus pentoxide (P₂O₅)

Procedure:

-

In a 1-L, three-necked, round-bottomed flask fitted with a large magnetic stir bar and under an argon atmosphere, charge 350 mL of dry, freshly distilled diethyl ether, 10.0 g (59.4 mmol) of dibenzofuran, and 27 mL (179 mmol) of TMEDA.

-

Cool the mixture to -78°C using a dry ice/acetone bath and stir while adding 137 mL (178 mmol) of sec-butyllithium over 1 hour via cannula.

-

Allow the reaction mixture to warm to 25°C and stir for 24 hours.

-

Cool the mixture again to -78°C with vigorous stirring and introduce gaseous carbon dioxide over 1 hour.

-

Warm the reaction mixture to 25°C over 4 hours under a constant stream of CO₂.

-

Decant the supernatant liquid and isolate the brown solid by filtration using a Buchner funnel.

-

Wash the residue with 300 mL of diethyl ether.

-

Suspend the residue in 200 mL of water, acidify to pH 3 with 2N HCl, and stir for 1 hour.

-

Filter the beige solids and wash with 400 mL of water, followed by 200 mL of diethyl ether.

-

Dry the solids under vacuum over P₂O₅ for three days to yield Dibenzofuran-4,6-dicarboxylic acid.

Proposed Experimental Protocol: Conversion of Dibenzofuran-4,6-dicarboxylic acid to Dibenzofuran-4,6-diboronic acid

Step 1: Reduction of Dicarboxylic Acid to Diol The dicarboxylic acid can be reduced to the corresponding diol (4,6-bis(hydroxymethyl)dibenzofuran) using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF).

Step 2: Conversion of Diol to Dihalide The diol can then be converted to a dihalide (e.g., 4,6-bis(bromomethyl)dibenzofuran) using a halogenating agent like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) for chlorination.

Step 3: Formation of Diboronic Acid The dihalide can be converted to the diboronic acid via a Grignard reaction followed by treatment with a borate ester, or more directly through a Miyaura borylation reaction. A common method involves the reaction of the dihalide with magnesium to form a di-Grignard reagent, which is then reacted with a trialkyl borate (e.g., trimethyl borate) followed by acidic workup.

Applications in Drug Discovery and Organic Synthesis

Dibenzofuran derivatives are recognized for their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. Dibenzofuran-4,6-diboronic acid serves as a crucial building block for the synthesis of novel drug candidates and complex organic materials.[4]

Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of Dibenzofuran-4,6-diboronic acid lies in its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures which are common motifs in pharmaceuticals.

Table 2: Representative Suzuki-Miyaura Coupling Reaction

| Parameter | Condition/Reagent |

| Aryl Halide | Aryl bromide or iodide (1.0 equiv) |

| Boronic Acid | Dibenzofuran-4,6-diboronic acid (0.5 equiv for mono-coupling, 1.0 equiv for di-coupling) |

| Catalyst | Pd(PPh₃)₄ (0.02-0.05 equiv) or other Pd catalysts |

| Base | Na₂CO₃, K₂CO₃, or Cs₂CO₃ (2.0-3.0 equiv) |

| Solvent | Toluene/Ethanol/Water or Dioxane/Water mixture |

| Temperature | 80-110 °C |

| Atmosphere | Inert (Argon or Nitrogen) |

Visualizations

Synthetic Pathway of Dibenzofuran-4,6-diboronic acid

Caption: Proposed synthetic pathway for Dibenzofuran-4,6-diboronic acid.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to Dibenzofuran-4,6-diboronic Acid: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzofuran-4,6-diboronic acid is a unique heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its rigid, planar dibenzofuran core, functionalized with two boronic acid groups at the 4 and 6 positions, makes it a versatile building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential applications of Dibenzofuran-4,6-diboronic acid, with a focus on its relevance to drug development.

Molecular Profile

Dibenzofuran-4,6-diboronic acid, with the CAS number 145238-17-1, possesses a distinct molecular structure that underpins its chemical reactivity and potential biological activity.

| Property | Value |

| Molecular Formula | C₁₂H₁₀B₂O₅ |

| Molecular Weight | 255.83 g/mol |

| IUPAC Name | Dibenzo[b,d]furan-4,6-diyldiboronic acid |

| CAS Number | 145238-17-1 |

| Appearance | Typically an off-white to beige powder |

| Solubility | Soluble in many organic solvents |

Synthesis of Dibenzofuran-4,6-diboronic Acid

The synthesis of Dibenzofuran-4,6-diboronic acid can be achieved through a multi-step process. A key strategic step involves the formation of a 4,6-dilithiodibenzofuran intermediate, which can then be reacted with a suitable boron-containing electrophile. The following protocol is based on a well-established procedure for the related dicarboxylation, adapted for the synthesis of the diboronic acid.[1]

Experimental Protocol: Synthesis of Dibenzofuran-4,6-diboronic Acid

Materials:

-

Dibenzofuran

-

sec-Butyllithium (sec-BuLi) in cyclohexane

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Dry diethyl ether

-

Trimethyl borate (B(OMe)₃)

-

Dry ice (solid CO₂) (for quenching, if monitoring by carboxylation)

-

Hydrochloric acid (HCl), 2N aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Dichloromethane

Procedure:

-

Formation of 4,6-Dilithiodibenzofuran:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, argon inlet, and a dropping funnel, add dibenzofuran (1.0 eq).

-

Dissolve the dibenzofuran in dry diethyl ether under an argon atmosphere.

-

Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (3.0 eq) to the solution.

-

Cool the mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add sec-butyllithium (2.5 eq) in cyclohexane dropwise via the dropping funnel, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

-

Borylation:

-

Cool the resulting suspension of 4,6-dilithiodibenzofuran back down to -78 °C.

-

Slowly add a solution of trimethyl borate (3.0 eq) in dry diethyl ether to the reaction mixture.

-

Allow the reaction to stir at -78 °C for 2 hours and then warm to room temperature overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 2N aqueous hydrochloric acid until the solution is acidic (pH ~2-3).

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude Dibenzofuran-4,6-diboronic acid can be purified by recrystallization or column chromatography to afford the final product as a solid.

-

Potential Applications in Drug Development

The unique structural features of Dibenzofuran-4,6-diboronic acid make it an attractive scaffold for the development of novel therapeutic agents. Boronic acids are known to be versatile pharmacophores due to their ability to form reversible covalent bonds with diols, a common structural motif in biological macromolecules.

1. Cytotoxic and Anticancer Potential:

Numerous studies have highlighted the cytotoxic effects of various dibenzofuran derivatives against a range of cancer cell lines.[2][3][4][5] These compounds have been shown to induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells.

For instance, some dibenzofuran derivatives have been observed to induce apoptosis through the mitochondrial- and caspase-3-dependent pathways.[3] This suggests that compounds derived from a Dibenzofuran-4,6-diboronic acid core could potentially exert their anticancer effects by modulating these critical cellular processes.

Experimental Workflow for Cytotoxicity Screening:

The following diagram outlines a typical workflow for assessing the cytotoxic and apoptotic effects of a novel compound like Dibenzofuran-4,6-diboronic acid.

2. Modulation of Signaling Pathways:

The mTOR (mammalian target of rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7] Benzofuran derivatives have been identified as inhibitors of the mTOR signaling pathway, suggesting that the dibenzofuran scaffold could also be a promising starting point for the development of novel mTOR inhibitors.[6][8]

Proposed Signaling Pathway Involvement:

The diagram below illustrates a potential mechanism by which a Dibenzofuran-4,6-diboronic acid derivative might inhibit the mTOR signaling pathway, leading to apoptosis.

Conclusion

Dibenzofuran-4,6-diboronic acid represents a promising and versatile platform for the design and synthesis of novel bioactive molecules. Its unique chemical structure, combined with the known biological activities of related dibenzofuran and boronic acid-containing compounds, makes it a compelling target for further investigation in the field of drug discovery. The synthetic route is accessible, and its potential to modulate key cellular processes, such as apoptosis and critical signaling pathways like mTOR, warrants deeper exploration by researchers and scientists dedicated to developing the next generation of therapeutic agents.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Dibenzofuran, 4-Chromanone, Acetophenone, and Dithiecine Derivatives: Cytotoxic Constituents from Eupatorium fortunei - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

solubility of Dibenzofuran-4,6-diborate in organic solvents

An In-depth Technical Guide on the Solubility of Dibenzofuran-4,6-diborate in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of this compound, a compound of interest in organic synthesis and materials science. Recognizing the scarcity of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive overview based on the solubility characteristics of analogous compounds, including the parent heterocycle, dibenzofuran, and related boronic acid pinacol esters. Furthermore, a detailed experimental protocol for determining the is presented, enabling researchers to generate precise data for their specific applications. This guide is intended to be a valuable resource for optimizing reaction conditions, purification processes, and formulation development involving this compound.

Introduction to this compound and its Solubility

This compound, likely in the form of its bis(pinacol) ester, is a bifunctional organoboron compound built upon a rigid dibenzofuran core. Such molecules are valuable building blocks in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules, including polymers and pharmaceutical intermediates. The solubility of this reagent is a critical parameter for its effective use, influencing reaction kinetics, yield, and the ease of purification.

A thorough understanding of the solubility of this compound in various organic solvents is paramount for:

-

Reaction Optimization: Ensuring the reagent is fully dissolved in the reaction medium is crucial for achieving optimal reaction rates and complete conversion.

-

Purification: Knowledge of solubility is essential for developing effective crystallization and chromatographic purification methods.

-

Formulation: For applications in materials science or drug development, solubility data is critical for preparing solutions of desired concentrations.

Estimated Solubility Profile based on Analogous Compounds

The parent compound, dibenzofuran , is a nonpolar molecule and, as a result, is practically insoluble in water but soluble in nonpolar organic solvents.[1][2][3]

Boronic acid pinacol esters , in general, tend to be more soluble in a range of organic solvents compared to their corresponding free boronic acids.[4] For instance, phenylboronic acid pinacol ester exhibits good solubility in solvents like chloroform, 3-pentanone, acetone, and dipropyl ether.[4][5][6] The pinacol groups enhance the lipophilicity of the molecule, contributing to its solubility in organic media.

Based on these observations, it is anticipated that this compound (as the bis(pinacol) ester) will exhibit the following solubility characteristics:

-

High Solubility: In nonpolar aromatic solvents (e.g., toluene, benzene) and chlorinated solvents (e.g., dichloromethane, chloroform).

-

Moderate to Good Solubility: In polar aprotic solvents such as ethers (e.g., tetrahydrofuran (THF), diethyl ether, dipropyl ether) and ketones (e.g., acetone, 3-pentanone).[4]

-

Low to Negligible Solubility: In highly polar protic solvents like water and lower alcohols (e.g., methanol, ethanol).

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. It is important to note that this is an estimation and experimental verification is required for precise quantitative data.

| Solvent Class | Example Solvents | Expected Qualitative Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Benzene | Soluble | The nonpolar dibenzofuran core has a strong affinity for aromatic solvents. |

| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds, and the pinacol ester groups should contribute to good solubility.[4] |

| Ethers | THF, Diethyl Ether, Dipropyl Ether | Moderately to Sparingly Soluble | Ethers have intermediate polarity and are generally good solvents for boronic esters.[4] |

| Ketones | Acetone, 3-Pentanone | Moderately to Sparingly Soluble | Similar to ethers, ketones are effective solvents for many organic compounds, including boronic esters.[4] |

| Hydrocarbons | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The polarity of the boronate esters may limit solubility in highly nonpolar aliphatic hydrocarbons. Phenylboronic acid pinacol ester has low solubility in methylcyclohexane.[4] |

| Polar Protic | Water, Methanol, Ethanol | Insoluble | The large, nonpolar dibenzofuran backbone and the lipophilic pinacol groups are expected to make the compound insoluble in water and other highly polar protic solvents. The parent dibenzofuran is practically insoluble in water.[1][2][3] |

Experimental Protocol for Solubility Determination

To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The dynamic (or synthetic) method is a widely accepted and reliable technique for determining the solubility of crystalline organic compounds in various solvents.[4][5]

Principle of the Dynamic Method

The dynamic method involves preparing a series of samples with known compositions of the solute (this compound) and the solvent. Each sample is then slowly heated at a constant rate with vigorous stirring. The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition. By repeating this process for different compositions, a solubility curve can be constructed.

Materials and Equipment

-

This compound (analytical grade)

-

Organic solvents (high purity)

-

Jacketed glass vessel with a magnetic stirrer

-

Precision balance (±0.1 mg)

-

Temperature-controlled circulating bath

-

Calibrated digital thermometer (±0.1 °C)

-

Turbidity sensor or a light source and a photodetector

-

Data acquisition system

Experimental Procedure

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic mixture of a known mole fraction.

-

Heating and Stirring: Place the vessel in the temperature-controlled circulating bath and begin vigorous stirring to ensure the mixture is homogeneous.

-

Controlled Heating: Heat the mixture at a slow, constant rate (e.g., 0.1-0.3 K/min) to ensure that the system remains close to thermal equilibrium.[4]

-

Turbidity Monitoring: Continuously monitor the turbidity of the mixture. This can be done visually or, for greater accuracy, with a turbidity sensor that measures the intensity of a light beam passing through the solution.

-

Equilibrium Temperature Determination: The temperature at which the solution becomes clear (i.e., the turbidity drops to zero) is recorded as the solubility temperature for that specific composition. This point is marked by a sharp increase in the transmitted light intensity.

-

Data Collection: Repeat steps 1-5 for a range of compositions to obtain a series of data points (mole fraction vs. temperature).

-

Solubility Curve Construction: Plot the mole fraction of this compound as a function of the equilibrium temperature to generate the solubility curve for that particular solvent.

Data Analysis

The obtained experimental data can be correlated using thermodynamic models such as the Wilson, NRTL, or Redlich-Kister equations to mathematically describe the solubility behavior.[4][5][6]

Visualizing the Workflow

The following diagrams illustrate the logical workflow for solubility determination and the decision-making process based on the results.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 132-64-9 CAS MSDS (Dibenzofuran) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Dibenzofuran | 132-64-9 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Commercial Availability and Synthetic Strategies for Dibenzofuran-4,6-diborate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability, synthetic pathways, and potential biological significance of Dibenzofuran-4,6-diborate and its derivatives. Aimed at researchers, scientists, and drug development professionals, this document consolidates key data to facilitate the use of this compound in novel research applications, from materials science to medicinal chemistry.

Commercial Availability

This compound, identified by CAS Number 145238-17-1, is available from several specialized chemical suppliers. The compound is typically offered in various purities and quantities to suit a range of research needs. Below is a summary of commercially available data.

| Supplier | CAS Number | Purity | Available Quantities | Additional Notes |

| Alfa Chemical | 145238-17-1 | ≥ 97% | Bulk quantities in stock | Marketed for OLED/Photoelectric Materials |

| Protheragen | 145238-17-1 | Not specified | Not specified | Listed as an organic synthetic and pharmaceutical intermediate |

| ChemicalBook | 145238-17-1 | ≥ 98% | Not specified | Provides a list of multiple suppliers |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₀B₂O₅ |

| Molecular Weight | 255.83 g/mol |

| Appearance | Off-white to white solid/powder |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway from Dibenzofuran

A potential synthetic route starting from dibenzofuran is outlined below. This multi-step synthesis leverages well-documented reactions in organic chemistry.

Caption: Proposed synthetic pathway for Dibenzofuran-4,6-diboronic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4,6-Dilithiodibenzofuran

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add dibenzofuran (1.0 eq) and anhydrous diethyl ether.

-

Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (3.0 eq).

-

Cool the mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add sec-butyllithium (3.0 eq) via the dropping funnel while maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

Step 2: Synthesis of Dibenzofuran-4,6-diboronic acid

-

Cool the solution of 4,6-dilithiodibenzofuran back to -78 °C.

-

Slowly add triisopropyl borate (3.0 eq) via a syringe.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Dibenzofuran-4,6-diboronic acid.

-

Purify the crude product by recrystallization or column chromatography.

Potential Applications in Drug Discovery and Signaling Pathways

While direct biological studies on this compound are scarce, the broader class of dibenzofuran derivatives has demonstrated a wide range of pharmacological activities, suggesting potential avenues for investigation for this specific molecule.[1][2] Dibenzofurans have been reported to possess anticancer, antibacterial, antifungal, anti-inflammatory, and neuroprotective properties.[3][4][5]

Anti-inflammatory Activity and Related Signaling Pathways

Several dibenzofuran derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways.[6] These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators.

Caption: Potential inhibition of NF-κB and MAPK signaling by dibenzofurans.

Anticancer Activity and mTOR Signaling

The mTOR (mammalian target of rapamycin) signaling pathway is frequently dysregulated in various cancers, making it a key target for anticancer drug development.[7] Certain benzofuran derivatives have been identified as inhibitors of the mTOR pathway, suggesting that the dibenzofuran scaffold could be a valuable starting point for the design of novel mTOR inhibitors.[7]

Caption: Potential inhibition of the mTOR signaling pathway by dibenzofurans.

Conclusion

This compound is a commercially accessible compound with significant potential for applications in both materials science and drug discovery. While direct biological data is limited, the known pharmacological activities of the broader dibenzofuran class of compounds provide a strong rationale for its investigation as a scaffold for novel therapeutics. The synthetic pathways outlined in this guide offer a practical starting point for researchers to access this versatile molecule for their studies. Further research into the biological effects of this compound is warranted to fully elucidate its potential in areas such as oncology and inflammatory diseases.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Dibenzofurans from Lichens - A Pharmacological Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Genesis of a Versatile Building Block: A Technical Guide to the Discovery and History of Dibenzofuran Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzofuran boronic acids, a class of organoboron compounds, have emerged as indispensable tools in modern organic synthesis. Their unique structural motif, combining the rigid dibenzofuran scaffold with the versatile boronic acid functionality, has positioned them as key building blocks in the development of novel pharmaceuticals and advanced organic electronic materials. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic evolution of these remarkable compounds, offering valuable insights for researchers and professionals in drug discovery and materials science.

Historical Perspective: From Early Organoborons to a Specialized Class

The journey of dibenzofuran boronic acids is intrinsically linked to the broader history of organoboron chemistry. While the first synthesis of a boronic acid was reported in the late 19th century, it was the pioneering work on Grignard reagents in the early 20th century that laid the foundation for the synthesis of various aryl boronic acids. Early methods often involved the reaction of an organometallic species, such as an organomagnesium or organolithium compound, with a trialkyl borate ester.

The specific exploration of dibenzofuran chemistry gained momentum in the 1930s with the extensive work of Henry Gilman and A. L. Jacoby. Their research into the reactivity and substitution patterns of the dibenzofuran ring system was crucial in providing the necessary precursors and foundational knowledge for the later synthesis of its boronic acid derivatives. Although a definitive first synthesis of a dibenzofuran boronic acid from this early period is not prominently documented, their contributions were instrumental in paving the way for future advancements.

The latter half of the 20th century witnessed the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This Nobel Prize-winning methodology revolutionized carbon-carbon bond formation and catapulted boronic acids, including those derived from dibenzofuran, to the forefront of synthetic organic chemistry. The ability of dibenzofuran boronic acids to act as stable, efficient, and versatile coupling partners has since driven the development of more refined and diverse synthetic routes.

Synthetic Methodologies: A Journey of Refinement

The synthesis of dibenzofuran boronic acids has evolved significantly, with modern methods offering high yields and functional group tolerance. The primary strategies involve the borylation of a pre-functionalized dibenzofuran, typically a halogenated derivative.

The Workhorse: Halogen-Lithium Exchange and Borylation

A widely employed and reliable method for the synthesis of dibenzofuran boronic acids is the halogen-lithium exchange of a bromodibenzofuran followed by quenching with a borate ester. This approach is particularly effective for the synthesis of dibenzofuran-4-boronic acid.

A Technical Guide to the Potential Research Areas of Dibenzofuran-4,6-diborate: A Novel Building Block for Science

Audience: Researchers, scientists, and drug development professionals.

Abstract: Dibenzofuran-4,6-diborate represents a novel, yet-to-be-synthesized aromatic compound featuring a rigid, planar dibenzofuran core functionalized with two versatile boronic ester groups. This guide explores its potential as a pivotal building block across organic synthesis, materials science, and medicinal chemistry. By analyzing the well-established chemistry of its constituent parts—the dibenzofuran scaffold and arylboronic esters—we propose plausible synthetic routes, experimental workflows, and promising research avenues. This document serves as a foundational resource to inspire and direct future investigation into this promising molecule.

Proposed Synthesis of this compound

The synthesis of this compound is projected to be a two-step process, commencing with the creation of a 4,6-dihalodibenzofuran precursor, followed by a double Miyaura-Ishiyama borylation. The dibenzofuran core itself can be synthesized through various established methods, such as the palladium-catalyzed cyclization of diaryl ethers.[1][2] A particularly relevant synthesis of a 4,6-disubstituted dibenzofuran has been previously reported, providing a strong foundation for the initial step.[3]

The crucial second step involves the palladium-catalyzed cross-coupling reaction between the 4,6-dihalodibenzofuran and a boron reagent like bis(pinacolato)diboron (B₂Pin₂).[4][5] This reaction is known for its high functional group tolerance and efficiency.[6][7]

Experimental Protocol: Miyaura-Ishiyama Borylation

The following protocol is a generalized procedure based on established methods for the borylation of aryl halides.[7][8]

-

Reaction Setup: To an oven-dried Schlenk flask, add 4,6-dihalodibenzofuran (1.0 mmol), bis(pinacolato)diboron (2.5 mmol), and a base such as potassium acetate (KOAc, 3.0 mmol).

-

Catalyst Addition: Add the palladium catalyst, for example, PdCl₂(dppf) (0.03 mmol, 3 mol%).

-

Solvent and Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add a degassed solvent such as dioxane or DMSO (5 mL).

-

Reaction: Heat the mixture at 80-100 °C and monitor the reaction progress using TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield this compound.

| Parameter | Recommended Condition | Reference |

| Catalyst | PdCl₂(dppf) or Pd(dba)₂/XPhos | [4][6] |

| Boron Source | Bis(pinacolato)diboron (B₂Pin₂) | [4] |

| Base | KOAc or Et₃N | [7][8] |

| Solvent | Dioxane, DMSO, or Toluene | [7][8] |

| Temperature | 80 - 100 °C | [7] |

Potential Research Area: Organic Synthesis

The primary utility of arylboronic esters lies in their application in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.[5] As a bifunctional molecule, this compound could serve as a unique monomer for step-growth polymerization or as a scaffold for constructing complex, rigid molecular architectures.

Key Research Questions:

-

Can this compound be used in sequential, selective cross-coupling reactions?

-

What novel conjugated polymers can be synthesized, and what are their properties?

-

Can it serve as a core for building dendrimers or macrocycles?

| Coupling Partner | Product Type | Potential Application |

| Dihaloarenes | Conjugated Polymers | Organic Electronics |

| Aryl Halides (Sequential) | Asymmetric Dibenzofurans | Medicinal Chemistry Scaffolds |

| Dihaloalkanes | Bridged Aromatic Compounds | Host-Guest Chemistry |

Potential Research Area: Materials Science

The rigid, planar structure and rich electronic properties of the dibenzofuran core make it an attractive candidate for advanced materials.[9] The addition of two boronic ester groups opens pathways to novel classes of materials.

-

Covalent Organic Frameworks (COFs): Diboronic acids are key building blocks for COFs due to their ability to form robust, porous crystalline structures through reversible boroxine formation.[10] this compound could be used with polyol linkers to create COFs with unique photophysical properties for applications in gas storage, catalysis, or sensing.

-

Organic Electronics: The dibenzofuran unit is already used in materials for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). Polymers derived from this diborate could exhibit enhanced charge mobility and tailored electronic band gaps.

-

Sensors: The boronic acid functionality is well-known for its ability to reversibly bind with diols, such as sugars.[11] A material incorporating the this compound unit could be developed as a fluorescent sensor for saccharides or other biologically relevant molecules.[12]

Potential Research Area: Medicinal Chemistry and Drug Development

Dibenzofuran derivatives are known to possess a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antifungal properties.[13][14][15] Concurrently, boronic acids are gaining prominence in drug design, most notably as enzyme inhibitors, due to their ability to form reversible covalent bonds with catalytic serine or threonine residues in proteases and other enzymes.[11]

The combination of a biologically active dibenzofuran scaffold with two reactive boronic acid moieties makes this compound a compelling candidate for drug discovery. It could act as a dual inhibitor or serve as a rigid scaffold for presenting pharmacophores to a biological target.

Hypothetical Drug Discovery Workflow

-

Library Synthesis: Synthesize a focused library of compounds by performing Suzuki-Miyaura couplings on this compound with various aryl halides.

-

Target Selection: Identify potential biological targets based on the known activities of dibenzofurans, such as protein kinases or proteases involved in cancer or inflammatory pathways.[1]

-

High-Throughput Screening (HTS): Screen the library against the selected targets to identify initial hits.

-

Hit-to-Lead Optimization: Modify the most promising hits to improve potency, selectivity, and pharmacokinetic properties (ADME).

-

In Vivo Testing: Evaluate the optimized lead compounds in relevant animal models.

Conclusion

While this compound remains a hypothetical molecule, its potential is firmly grounded in the established and versatile chemistry of its components. This guide outlines clear and promising research directions in synthesis, materials science, and medicinal chemistry. The unique combination of a rigid, electronically active core with two highly versatile boronic ester handles positions this compound as a valuable and unexplored building block. We encourage the scientific community to pursue the synthesis and exploration of this compound, a molecule that holds the promise of significant contributions to multiple scientific fields.

References

- 1. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dibenzofuran synthesis [organic-chemistry.org]

- 3. Synthesis of a 4,6-disubstituted dibenzofuran beta-sheet initiator by reductive radical arylation of benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]

- 5. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. boronmolecular.com [boronmolecular.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. scienceopen.com [scienceopen.com]

An In-depth Technical Guide on the Safety and Handling of Dibenzofuran-4,6-diborate

Disclaimer: No specific Material Safety Data Sheet (MSDS) or comprehensive safety data for Dibenzofuran-4,6-diborate is currently available. The following information is extrapolated from the safety data of structurally related compounds, namely Dibenzofuran and Dibenzofuran-4-boronic acid . This guide should be used as a precautionary tool, and a thorough risk assessment should be conducted before handling this compound.

This technical guide provides a comprehensive overview of the extrapolated safety precautions, handling procedures, and a plausible synthetic route for this compound, intended for researchers, scientists, and professionals in drug development.

Extrapolated Safety and Hazard Information

The hazard profile of this compound is inferred from its parent compound, Dibenzofuran, and the related monoboronic acid derivative.

Table 1: Extrapolated Hazard Identification

| Hazard Class | Hazard Statement | Precautionary Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed.[1] | P264: Wash thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1] P330: Rinse mouth.[1] |

| Skin Corrosion/Irritation | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation.[2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P271: Use only outdoors or in a well-ventilated area.[2] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] P312: Call a POISON CENTER/doctor if you feel unwell. |

| Hazardous to the Aquatic Environment, Chronic Hazard | H411: Toxic to aquatic life with long lasting effects.[1] | P273: Avoid release to the environment.[1] P391: Collect spillage. |

Table 2: Extrapolated Physical and Chemical Properties

| Property | Value (Dibenzofuran) | Value (Dibenzofuran-4-boronic acid) |

| Appearance | Off-white crystalline powder[4] | Off-white to beige powder[5] |

| Molecular Formula | C12H8O[6] | C12H9BO3 |

| Molecular Weight | 168.19 g/mol [4][6] | 212.01 g/mol [3] |

| Melting Point | 81 - 85 °C[4][6] | 286 - 291 °C[3][5] |

| Boiling Point | 285 °C[4][6] | Not available |

| Solubility | Insoluble in water[4] | Not available |

Handling and Storage

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[6]

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or for prolonged exposure.[6]

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Avoid generating dust.

-

Keep away from heat, sparks, and open flames.[2]

-

Wash hands thoroughly after handling.[2]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

-

Keep away from incompatible materials such as strong oxidizing agents.[6]

First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[1]

-

If on Skin: Remove contaminated clothing. Wash skin with plenty of soap and water. If irritation persists, seek medical attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Move person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]

Experimental Protocols: Synthesis of this compound

Step 1: Synthesis of Dibenzofuran-4,6-dicarboxylic acid

This procedure is adapted from Organic Syntheses.

Materials:

-

Dibenzofuran (10.0 g, 59.4 mmol)

-

Dry, freshly distilled diethyl ether (350 mL)

-

Tetramethylethylenediamine (TMEDA) (27 mL, 179 mmol)

-

sec-Butyllithium (137 mL, 178 mmol)

-

Gaseous carbon dioxide (CO2)

-

2N HCl

Procedure:

-

A 1-L, three-necked, round-bottomed flask fitted with a large magnetic stir bar is charged with 350 mL of dry diethyl ether, 10.0 g of dibenzofuran, and 27 mL of TMEDA under an argon atmosphere.

-

The mixture is cooled to -78°C using a dry ice/acetone bath.

-

While stirring, 137 mL of sec-butyllithium is added over 1 hour via cannula.

-

The reaction mixture is warmed to 25°C and stirred for 24 hours.

-

The mixture is cooled again to -78°C, and gaseous carbon dioxide is introduced over 1 hour with vigorous stirring.

-

The reaction is then warmed to 25°C over 4 hours under a constant stream of CO2.

-

The supernatant is decanted, and the brown solid is isolated by filtration.

-

The residue is washed with 300 mL of diethyl ether, suspended in 200 mL of water, and acidified to pH 3 with 2N HCl.

-

After stirring for 1 hour, the beige solid is collected by filtration, washed with 400 mL of water and then with 200 mL of diethyl ether.

-

The solid is dried under vacuum over P2O5 to yield Dibenzofuran-4,6-dicarboxylic acid.

Step 2: Proposed Conversion of Dibenzofuran-4,6-dicarboxylic acid to this compound

A common method for the conversion of an aromatic carboxylic acid to a boronic acid is via a Curtius rearrangement to the corresponding amine, followed by a Sandmeyer-type reaction to install a diazonium salt, which can then be converted to the boronic acid.

Generalized Procedure:

-

Curtius Rearrangement: The dicarboxylic acid is converted to the diacyl azide, typically using diphenylphosphoryl azide (DPPA) or by converting the diacid to the diacid chloride followed by reaction with sodium azide. The diacyl azide is then heated in a suitable solvent (e.g., tert-butanol) to induce the Curtius rearrangement, forming the di-Boc-protected diamine.

-

Deprotection: The Boc protecting groups are removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to yield the diamine.

-

Diazotization: The diamine is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid) at low temperatures to form the bis(diazonium) salt.

-

Borylation: The bis(diazonium) salt is then reacted with a source of boronic acid, such as boric acid or a boronate ester, often in the presence of a copper catalyst, to yield this compound.

General Safety Precautions

The following diagram outlines general safety precautions that should be followed when handling potentially hazardous chemicals like this compound.

References

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. pnas.org [pnas.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]

- 6. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Stability and Storage of Dibenzofuran-4,6-diborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for dibenzofuran-4,6-diborate, a key building block in organic synthesis, particularly in the development of novel pharmaceuticals and organic electronic materials. Due to the limited availability of specific stability data for this compound, this guide extrapolates from data on the closely related dibenzofuran-4-boronic acid and general principles governing the stability of aryl boronic acids.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of this compound is essential for its proper handling and storage.

| Property | Value | Source |

| Chemical Name | Dibenzofuran-4,6-diylbis(boronic acid) | N/A |

| CAS Number | 145238-17-1 | N/A |

| Molecular Formula | C₁₂H₁₀B₂O₅ | N/A |

| Molecular Weight | 267.83 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | >300 °C (decomposes) | N/A |

| Solubility | Soluble in many organic solvents, limited solubility in water. | N/A |

Stability Profile

The stability of this compound is influenced by several factors, including temperature, moisture, light, and pH. The primary degradation pathways for aryl boronic acids are protodeboronation and oxidation.

Thermal Stability

Aryl boronic acids are generally crystalline solids with relatively high melting points, indicating good thermal stability under ambient conditions. However, elevated temperatures can accelerate degradation pathways. For long-term storage, it is prudent to maintain a cool environment.

Hydrolytic Stability and Protodeboronation

The carbon-boron bond in aryl boronic acids is susceptible to cleavage by water, a process known as protodeboronation, which results in the formation of the corresponding arene (dibenzofuran) and boric acid. The rate of this degradation pathway is highly dependent on pH.

dot

Caption: General pathway for protodeboronation of aryl boronic acids.

Studies on various aryl boronic acids have shown that protodeboronation can be catalyzed by both acids and bases. The stability is generally highest at a neutral pH. It is crucial to protect this compound from moisture to minimize this degradation route.

Oxidative Stability

Organoboron compounds, including aryl boronic acids, are susceptible to oxidation, particularly in the presence of air and light. This can lead to the formation of phenolic byproducts. Storing the compound under an inert atmosphere can significantly mitigate oxidative degradation.

dot

Caption: Generalized oxidative degradation pathway for aryl boronic acids.

Photostability

Exposure to light, especially UV radiation, can promote the degradation of many organic compounds, including aryl boronic acids. It is recommended to store this compound in amber vials or in the dark to prevent photodegradation.

Storage Recommendations

Based on the stability profile, the following storage conditions are recommended to ensure the long-term integrity of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Minimizes thermal degradation and slows down potential side reactions. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidative degradation by excluding atmospheric oxygen. |

| Moisture | Store in a tightly sealed container in a dry environment (desiccator recommended). | Prevents hydrolytic degradation (protodeboronation). |

| Light | Protect from light (store in an amber vial or in the dark). | Prevents photodegradation. |

| Container | Tightly sealed, appropriate for chemical storage (e.g., glass vial with a secure cap). | Prevents contamination and exposure to atmospheric moisture and oxygen. |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | Avoids potential hazardous reactions and accelerated degradation. |

Experimental Protocols

General Stability Testing Workflow

dot

Caption: A generalized workflow for conducting stability studies on aryl boronic acids.

Methodologies for Key Experiments

-

High-Performance Liquid Chromatography (HPLC-UV): A reverse-phase HPLC method with UV detection is a standard technique for monitoring the purity of aryl boronic acids.

-

Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is typically effective.

-

Detection: UV at a wavelength where the dibenzofuran chromophore absorbs (e.g., ~254 nm).

-

Procedure: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile). Aliquots are subjected to stress conditions. At each time point, a sample is withdrawn, diluted, and injected into the HPLC system. The peak area of the parent compound is monitored over time to determine the degradation rate. The appearance of new peaks would indicate the formation of degradation products, which could be further characterized by LC-MS.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the structures of degradation products. The HPLC method described above can be coupled to a mass spectrometer to obtain mass-to-charge ratio information for the eluting peaks, aiding in the elucidation of degradation pathways.

Handling and Safety Recommendations

Given the nature of aryl boronic acids, the following handling precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Hygroscopic Nature: Minimize exposure to atmospheric moisture by handling the compound quickly and in a dry environment.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

By adhering to these stability and storage guidelines, researchers, scientists, and drug development professionals can ensure the quality and integrity of this compound, a critical component in advancing scientific discovery.

Methodological & Application

Application Note: Synthesis of Dibenzofuran-4,6-bis(pinacol borate)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dibenzofuran derivatives are key structural motifs in medicinal chemistry, materials science, and organic electronics. The functionalization of the dibenzofuran core with boronate esters, particularly at the 4 and 6 positions, creates highly versatile building blocks. These organoboron compounds are crucial intermediates for constructing complex molecules, such as conjugated polymers for organic light-emitting diodes (OLEDs) and pharmacologically active compounds, primarily through Suzuki-Miyaura cross-coupling reactions.[1] This application note details a robust and efficient protocol for the synthesis of Dibenzofuran-4,6-bis(pinacol borate) starting from a 4,6-dibromodibenzofuran intermediate, which is accessible from dibenzofuran.

Synthetic Strategy Overview

The synthesis of the target compound, 4,4',5,5'-tetramethyl-2,2'-(dibenzofuran-4,6-diyl)bis(1,3,2-dioxaborolane), is most reliably achieved through a two-step sequence. The initial step involves the selective dibromination of dibenzofuran to produce the key intermediate, 4,6-dibromodibenzofuran. This intermediate then undergoes a palladium-catalyzed double Miyaura borylation reaction with bis(pinacolato)diboron (B₂pin₂) to yield the desired product. The Miyaura borylation is a well-established and highly functional-group-tolerant method for forming carbon-boron bonds.[2][3] While direct C-H borylation from 4-bromodibenzofuran is a theoretical possibility, the proposed pathway via a dihalo-intermediate ensures high regioselectivity and is a more established route for difunctionalization. The reactivity of the 4 and 6 positions of dibenzofuran for difunctionalization has been previously established.[4]

Experimental Protocols

Protocol 1: Synthesis of 4,6-Dibromodibenzofuran (Intermediate)

This protocol describes a general method for the electrophilic bromination of dibenzofuran.

Materials:

-

Dibenzofuran

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of dibenzofuran (1.0 eq) in DMF, add N-Bromosuccinimide (2.2 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 4,6-dibromodibenzofuran.

Protocol 2: Synthesis of Dibenzofuran-4,6-bis(pinacol borate) (Target Compound)

This protocol details the palladium-catalyzed double Miyaura borylation of 4,6-dibromodibenzofuran.[2][5][6]

Materials and Reagents Summary:

| Reagent | M.W. ( g/mol ) | M.P. (°C) | Role |

| 4,6-Dibromodibenzofuran | 326.00 | - | Starting Material |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 137-140 | Boron Source |

| Pd(dppf)Cl₂ | 731.70 | 275-280 | Palladium Catalyst |

| Potassium Acetate (KOAc) | 98.14 | 292 | Base |

| 1,4-Dioxane (anhydrous) | 88.11 | 11.8 | Solvent |

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4,6-dibromodibenzofuran (1.0 eq), bis(pinacolato)diboron (2.5 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Stir the reaction mixture at 80-90 °C for 16-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate or toluene and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Wash the Celite pad with additional solvent.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the pure Dibenzofuran-4,6-bis(pinacol borate).

Quantitative Data and Expected Results

The following table outlines typical reaction conditions for a Miyaura borylation on a dibromoarene substrate. Yields are generally good to excellent, contingent on substrate purity and reaction setup.

| Parameter | Condition | Notes |

| Substrate Scale | 1.0 mmol | The reaction can be scaled, but catalyst loading may need optimization. |

| Catalyst Loading | 3 mol % | Lower catalyst loadings may be possible with optimized ligands and conditions.[7] |

| Base | Potassium Acetate (KOAc) | A weak base is crucial to prevent side reactions like premature Suzuki coupling between the product and starting material.[3][8] |

| Solvent | Anhydrous 1,4-Dioxane | Other anhydrous, aprotic solvents like toluene or DMF can also be used. |

| Temperature | 80-90 °C | Higher temperatures may lead to degradation, while lower temperatures may result in slow or incomplete conversion. |

| Reaction Time | 16-24 hours | Reaction should be monitored for completion to avoid extended heating. |

| Expected Yield | 70-90% | Yield is highly dependent on the efficiency of purification. |

Safety Precautions

-

Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Anhydrous solvents like 1,4-dioxane can form peroxides and should be handled with care.

-

The reaction should be performed under an inert atmosphere as oxygen can deactivate the palladium catalyst.

-

Always perform a thorough hazard analysis before beginning any chemical synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Miyaura Borylation Reaction [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence | MDPI [mdpi.com]

- 8. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Detailed Protocol for Suzuki-Miyaura Coupling with Dibenzofuran-4,6-diborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the double Suzuki-Miyaura coupling of Dibenzofuran-4,6-diylbis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), a key intermediate for the synthesis of advanced materials and complex molecules. The dibenzofuran core is a privileged scaffold in medicinal chemistry and materials science, and the ability to functionalize it at the 4 and 6 positions opens up avenues for creating novel organic semiconductors, OLEDs, and biologically active compounds.

This document outlines the synthesis of the key diboronate intermediate from commercially available precursors and provides a robust, optimized protocol for its subsequent double Suzuki-Miyaura coupling with a variety of aryl halides.

Synthesis of Dibenzofuran-4,6-diylbis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

The synthesis of the target diboronate is achieved in a two-step process starting from dibenzofuran. The first step involves the selective bromination of dibenzofuran to yield 4,6-dibromodibenzofuran.[1] This is followed by a Miyaura borylation reaction to afford the desired pinacol ester.

Step 1: Synthesis of 4,6-Dibromodibenzofuran

A general procedure for the selective bromination of dibenzofuran is employed to produce the key intermediate, 4,6-dibromodibenzofuran. Careful control of reaction conditions is crucial to achieve the desired disubstitution pattern with high purity.[1]

Step 2: Miyaura Borylation of 4,6-Dibromodibenzofuran

The Miyaura borylation reaction is a palladium-catalyzed cross-coupling of the dibromide with bis(pinacolato)diboron (B₂pin₂) to yield the corresponding diboronic ester.[2][3] This reaction offers a direct and high-yielding route to the desired diboronate.

Detailed Protocol for Miyaura Borylation:

-

Reaction Setup: To a flame-dried Schlenk flask, add 4,6-dibromodibenzofuran (1.0 equiv), bis(pinacolato)diboron (2.5 equiv), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%), and potassium acetate (KOAc) (3.0 equiv).

-

Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous 1,4-dioxane is then added via syringe.

-

Reaction Conditions: The reaction mixture is heated to 80-90 °C and stirred for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford Dibenzofuran-4,6-diylbis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a solid.

Double Suzuki-Miyaura Coupling Protocol